molecular formula C9H6F3NO2S B6332705 4-(Trifluoromethylsulfonyl)benzeneacetonitrile CAS No. 1405339-87-8

4-(Trifluoromethylsulfonyl)benzeneacetonitrile

Cat. No. B6332705
CAS RN: 1405339-87-8
M. Wt: 249.21 g/mol
InChI Key: KJOXURIPIAKHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethylsulfonyl)benzeneacetonitrile (TFMSB) is a sulfur-containing compound that has been the subject of research in the fields of organic synthesis, materials science, and drug discovery. It has a wide range of properties, including good solubility in organic solvents, high reactivity, and low toxicity. It is also a versatile building block for the synthesis of a variety of compounds, making it a valuable tool in the organic synthesis laboratory.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile is not well understood. However, it is thought to act as a nucleophile in the reaction, attacking the electrophilic carbon of the trifluoromethanesulfonyl chloride, forming a covalent bond with the sulfur atom. This reaction then leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile are not well understood. However, it is known to have low toxicity and is not expected to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Trifluoromethylsulfonyl)benzeneacetonitrile in the laboratory is its good solubility in organic solvents, which makes it an ideal choice for use in organic synthesis. It is also highly reactive, which makes it a useful tool for the synthesis of a variety of compounds. However, it is important to note that this compound is highly reactive and should be handled with caution.

Future Directions

The potential applications of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile in the fields of materials science, organic synthesis, and drug discovery are vast. Future research could focus on the development of new synthetic methods for the synthesis of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile, as well as the development of new materials and drug-like molecules based on this compound. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

4-(Trifluoromethylsulfonyl)benzeneacetonitrile can be synthesized from 4-methylbenzeneacetonitrile and trifluoromethanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is run in an inert atmosphere of nitrogen or argon, and the product is isolated by column chromatography.

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzeneacetonitrile has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug discovery. It has been used to synthesize polymers, organic compounds, and drug-like molecules. It has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungals.

properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)16(14,15)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOXURIPIAKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylsulfonyl)benzeneacetonitrile

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